molecular formula C18H20N2O B5623233 1-benzyl-3,3,4-trimethyl-3,4-dihydro-2(1H)-quinoxalinone

1-benzyl-3,3,4-trimethyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5623233
M. Wt: 280.4 g/mol
InChI Key: JPVIQNUBZQPQNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydro-2(1H)-quinoxalinones and related compounds involves several methods, including the cyclization of ethyl 2-hydroxy-4-alkyl(aryl)-4-oxo-2-butenoates with o-phenylenediamine in environmentally friendly conditions, such as using lemon juice as a solvent and catalyst, which has shown to produce excellent yields without significant by-products (Petronijevic et al., 2017). This method emphasizes clean, efficient, and simple synthesis approaches.

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives, including 1-benzyl-3,3,4-trimethyl-3,4-dihydro-2(1H)-quinoxalinone, often features interesting characteristics such as existing in enamine forms due to intramolecular hydrogen bonding. This structural aspect has been studied through IR and NMR spectral data, highlighting the dynamic nature of these compounds in different states (Iwanami et al., 1971).

properties

IUPAC Name

1-benzyl-3,3,4-trimethylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2)17(21)20(13-14-9-5-4-6-10-14)16-12-8-7-11-15(16)19(18)3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVIQNUBZQPQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2N1C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one

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